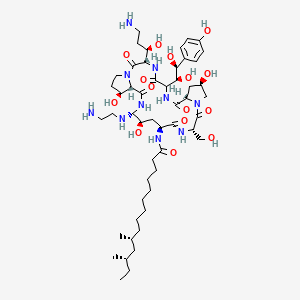
5-Bromo-2,3-difluorobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-Bromo-2,3-difluorotoluene is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent halogenation steps can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-difluorobenzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.
Suzuki-Miyaura Coupling: Formation of biaryl compounds with various substituents.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3-difluorobenzyl chloride in chemical reactions involves the activation of the benzyl chloride group towards nucleophilic attack. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the chloromethyl group, facilitating substitution reactions. In cross-coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluorobenzyl chloride: Lacks the bromine atom, making it less reactive in cross-coupling reactions.
5-Bromo-2-fluorobenzyl chloride: Contains only one fluorine atom, which may affect its reactivity and selectivity in certain reactions.
5-Bromo-2,3-dichlorobenzyl chloride: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Uniqueness
5-Bromo-2,3-difluorobenzyl chloride is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of diverse organic compounds with tailored functionalities.
Propiedades
Número CAS |
887585-78-6 |
|---|---|
Fórmula molecular |
C7H4BrClF2 |
Peso molecular |
241.46 g/mol |
Nombre IUPAC |
5-bromo-1-(chloromethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |
Clave InChI |
KKFGOUHIFRFJDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CCl)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)




![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)

